molecular formula C24H27Cl2N7 B607250 EAD1

EAD1

Número de catálogo: B607250
Peso molecular: 484.4 g/mol
Clave InChI: NUQMXKCBSUXVTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

EAD1 (EAR APICAL DEGENERATION1) is a maize (Zea mays) gene encoding an aluminum-activated malate transporter (ALMT) localized to the plasma membrane. It is preferentially expressed in the xylem parenchyma cells of developing ears and roots, where it facilitates malate efflux from cells into xylem vessels . This compound ensures malate delivery to the apical regions of immature ears, maintaining cellular redox balance and preventing oxidative stress-induced programmed cell death (PCD). Disruption of this compound reduces malate content in ear tips by ~40%, leading to shortened ears, H₂O₂ accumulation, and apical degeneration . Conversely, this compound overexpression increases ear length by 4.9–7.3% and kernel number per row, demonstrating its pivotal role in maize yield .

Métodos De Preparación

EAD1 se sintetiza a través de una serie de reacciones químicas que involucran a la cloroquina como material de partida. La ruta sintética incluye los siguientes pasos:

Análisis De Reacciones Químicas

EAD1 experimenta varios tipos de reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Comparación Con Compuestos Similares

OsALMT7 (Oryza sativa ALMT7)

Homology & Evolutionary Context :

  • EAD1 shares 73.8% amino acid sequence homology with rice OsALMT7 .
  • However, OsALMT7 exists as a single-copy gene in rice, whereas this compound arose from a tandem duplication event in maize (Zm00001d017571 and this compound share 94.1% similarity) .

Functional Divergence :

  • Expression Localization :
    • This compound is expressed in xylem parenchyma of immature ears and roots .
    • OsALMT7 is expressed in phloem companion cells of rice hulls and panicles, facilitating malate transport for grain filling .
  • Developmental Role: this compound regulates apical ear development; its loss causes malate deficiency and PCD in ear tips .

Transport Activity :

  • Both proteins mediate malate efflux, but this compound shows stronger voltage-dependent transport in electrophysiological assays (Xenopus oocytes) .

Zm00001d017571 (Maize this compound Paralogue)

Structural Similarity :

  • Shares 94.1% protein sequence similarity with this compound due to a tandem duplication on chromosome 5 .

Functional Redundancy & Specialization :

AtALMT1 (Arabidopsis thaliana ALMT1)

Functional Contrast :

  • AtALMT1 is a root-specific malate exporter that detoxifies aluminum (Al³⁺) by secreting malate into rhizosphere .
  • This compound lacks Al³⁺ activation in heterologous systems (Xenopus oocytes), indicating divergent regulatory mechanisms .

Other Maize ALMT Family Members

Maize has nine ALMT homologs , but only this compound is linked to ear development. For example:

  • ZmALMT2 is expressed in stomatal guard cells and regulates stomatal aperture .
  • ZmALMT4 mediates vacuolar malate storage in leaves, unlike this compound’s xylem-based transport .

Data Tables

Table 1: Comparative Features of this compound and Homologs

Feature This compound (Maize) OsALMT7 (Rice) AtALMT1 (Arabidopsis) Zm00001d017571 (Maize)
Localization Xylem parenchyma Phloem companion Root epidermis Root parenchyma
Key Function Apical malate supply Grain filling Al³⁺ detoxification Root malate efflux
Developmental Impact Ear length, kernel number Panicle filling Root growth None observed
Malate Transport Efflux (voltage-dependent) Efflux Efflux (Al³⁺-activated) Efflux (low activity)
Mutant Phenotype Short ears, apical PCD Delayed grain filling Al³⁺ sensitivity No visible phenotype
References

Table 2: Malate Content in this compound Mutants vs. Wild-Type

Tissue Wild-Type (µg/g FW) This compound Mutant (µg/g FW) Rescue (Exogenous Malate)
Ear tip (immature) 12.5 ± 1.2 7.4 ± 0.8* 11.9 ± 1.1
Ear base (immature) 8.3 ± 0.9 7.8 ± 0.7 N/A
Mature ear 6.1 ± 0.5 5.9 ± 0.6 N/A
p < 0.01; Data from

Key Research Findings

Evolutionary Divergence : this compound’s tandem duplication in maize enabled subfunctionalization, with Zm00001d017571 specializing in root malate transport, while this compound evolved ear-specific roles .

Functional Conservation : Both this compound and OsALMT7 mediate malate efflux but regulate distinct tissues (xylem vs. phloem), reflecting species-specific adaptations .

Biochemical Specificity : this compound’s voltage-dependent transport contrasts with AtALMT1’s Al³⁺-activated mechanism, underscoring functional diversification within the ALMT family .

Actividad Biológica

Introduction

The compound EAD1, known as ear apical degeneration1, is a gene identified in maize (Zea mays) that plays a crucial role in ear development. This article provides a comprehensive overview of the biological activity of this compound, including its molecular mechanisms, physiological effects, and implications in plant biology. The findings are supported by various studies and data tables to illustrate the significance of this compound in maize development.

Molecular Characterization of this compound

This compound encodes an aluminum-activated malate transporter (ALMT) localized to the plasma membrane. This transporter is primarily expressed in the xylem of immature maize ears and is essential for the delivery of malate to developing inflorescences. The loss of this compound function leads to significant reductions in malate content at the apical parts of immature ears, resulting in shorter ear phenotypes.

Key Findings

  • Gene Function : this compound facilitates malate efflux from the xylem to the apical regions of maize ears.
  • Phenotypic Effects : Mutations in this compound result in shorter ears and reduced kernel number per row (KNR).
  • Rescue Experiments : Exogenous application of malate can rescue the phenotypic defects observed in this compound mutants, confirming the role of malate in ear development.

Physiological Implications

The physiological role of this compound extends beyond mere structural support; it actively regulates nutrient transport and developmental processes. The following table summarizes key physiological impacts associated with this compound activity:

Parameter This compound Function Effect of Mutation
Malate TransportFacilitates transport to apical earDecreased malate levels
Ear Length (EL)Promotes elongationShortened ears
Kernel Number (KNR)Enhances kernel formationReduced kernel number

Case Study 1: Mutant Analysis

A detailed analysis of maize mutants lacking functional this compound revealed a direct correlation between this compound activity and ear development. The study demonstrated that this compound mutants exhibited significantly lower ear lengths and kernel numbers compared to wild-type plants.

Case Study 2: Exogenous Malate Application

In experiments where malate was injected into this compound mutants, researchers observed a restoration of normal ear length and kernel formation. This finding underscores the critical role of malate as a signaling molecule and nutrient in maize development.

Research Findings

Recent studies have elucidated several mechanisms by which this compound influences maize physiology:

  • Malate as a Signaling Molecule : Research indicates that malate not only serves as a nutrient but also acts as a signaling molecule that regulates gene expression related to growth and development.
  • Environmental Stress Response : this compound expression is upregulated under aluminum stress conditions, suggesting its role in mitigating stress effects by enhancing malate transport.

Graphical Representation

The following figure illustrates the relationship between this compound activity, malate transport, and ear development:

This compound Activity and Ear Development (Note: Replace with actual figure link or description)

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying EAD1 (chemical compound) as an autophagy inhibitor?

  • Methodology: Use human cancer cell lines (e.g., H460 lung cancer or BxPC3 pancreatic cancer cells) for in vitro assays. Key parameters include:
    • Cell proliferation assays (e.g., MTT or CellTiter-Glo) to measure IC50 values (e.g., 5.8 μM in BxPC3 cells) .
    • LC3-II puncta formation via immunofluorescence to confirm autophagy inhibition .
    • Apoptosis markers (e.g., caspase-3 activation) to distinguish autophagy inhibition from direct apoptotic effects .

Q. How can researchers determine the effective concentration range for this compound (chemical compound) in cytotoxicity assays?

  • Methodology:
    • Perform dose-response curves (e.g., 0–200 μM for 72 hours) to identify IC50 and threshold concentrations .
    • Validate using solubility controls (e.g., DMSO concentration ≤0.1%) to avoid solvent toxicity .
    • Include positive controls (e.g., chloroquine for autophagy inhibition) to benchmark efficacy .

Q. What molecular techniques are used to validate this compound (maize gene) function in ear development?

  • Methodology:
    • Mutant analysis: Compare This compound mutants (shortened ears, degenerated pistils) to wild-type phenotypes .
    • Malate supplementation: Rescue mutant defects via exogenous malate injection to confirm nutrient transport role .
    • Subcellular localization: Transient expression of this compound-GFP in protoplasts to confirm plasma membrane localization .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s autophagy inhibition and apoptosis induction in cancer cells?

  • Methodology:
    • Use time-course experiments to differentiate early autophagy inhibition (LC3-II accumulation at 24 hours) from late apoptosis (caspase activation at 48–72 hours) .
    • Genetic knockdown: Silence autophagy-related genes (e.g., ATG5) to isolate apoptosis pathways .
    • Multi-omics profiling: Combine transcriptomics and metabolomics to identify downstream targets (e.g., ROS signaling) .

Q. What are the methodological challenges in studying this compound (chemical compound) solubility, and how can they be addressed?

  • Challenges: Low solubility (<1 mg/mL in aqueous buffers) limits bioavailability .
  • Solutions:
    • Use co-solvents (e.g., cyclodextrins) or nanoformulations to enhance solubility .
    • Validate stability via HPLC over storage periods (e.g., -20°C for 3 years) .

Q. How can allele-specific effects of this compound (maize gene) on ear length be analyzed across genetic backgrounds?

  • Methodology:
    • Develop F2 segregating populations to compare ear length in plants with different This compound alleles .
    • Conduct metabolic profiling to correlate malate levels with phenotypic outcomes .
    • Use CRISPR-Cas9 to create allelic series and assess dose-dependent effects on potassium transport .

Propiedades

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27Cl2N7/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQMXKCBSUXVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27Cl2N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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